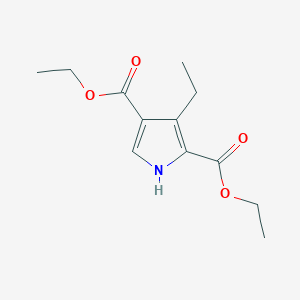![molecular formula C26H24N4OS2 B2619413 3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-58-8](/img/structure/B2619413.png)
3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that likely contains a thiazole ring structure . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The thiazole ring is a key component of the molecule . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound is a derivative of benzothiazole-2-thiol, which has been found to exhibit potent and broad-spectrum inhibitory activities against different types of human cancer cell lines . Specifically, it has shown significant anticancer activity on SKRB-3, SW620, A549, and HepG2 cancer cells . It has been found to induce apoptosis in HepG2 cancer cells .
Synthesis of Novel Heterocyclic Compounds
The compound has been used as a precursor in the synthesis of novel heterocyclic compounds . These new compounds have been evaluated for their biological activity, with some showing promising results .
Development of Antitumor Agents
The compound has been used in the development of novel benzothiazole-2-thiol derivatives, which have shown good anticancer activities and induced HepG2 cell apoptosis in vitro . This makes it a valuable compound in the development of new antitumor agents .
Incorporation into Heterocyclic Ring Structures
The compound has been incorporated into heterocyclic ring structures, which have been found to have activity and safety advantages . This makes it a useful compound in the development of safer and more effective drugs .
Investigation of Apoptosis Mechanisms
The compound has been used to investigate the mechanisms of apoptosis in cancer cells . This research could lead to a better understanding of how cancer cells die and how to induce this process therapeutically .
6. Development of More Potent Tumor Growth Inhibitors The compound has been used in the development of more potent tumor growth inhibitors . This research could lead to the development of more effective treatments for cancer .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
It’s suggested that similar compounds inhibit quorum sensing, which is a mechanism used by bacteria to coordinate behavior based on population density .
Biochemical Pathways
Quorum sensing pathways, which are likely targets of this compound, are known to regulate various bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have been shown to inhibit the growth of bacteria and show promising quorum-sensing inhibitors .
Eigenschaften
IUPAC Name |
3-[[5-[(2-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19-9-5-6-12-21(19)18-32-25-28-27-24(29(25)16-15-20-10-3-2-4-11-20)17-30-22-13-7-8-14-23(22)33-26(30)31/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMIGVIBAGWZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)


![4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2619341.png)

![2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2619343.png)


![2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2619349.png)
![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2619350.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619352.png)